molecular formula C8H9NO3 B2918060 2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid CAS No. 24186-78-5

2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Cat. No.: B2918060
CAS No.: 24186-78-5
M. Wt: 167.164
InChI Key: KEUKIIMPYLKESR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid typically involves the cyclization of 2,4-dimethyl-6-oxo-1H-pyridine-3-carboxamide . One common method includes the reaction of the carboxamide with sodium nitrite in sulfuric acid at low temperatures (0°C). The reaction mixture is then stirred overnight and poured into ice-cold water to precipitate the product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory and antimicrobial agents, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring. The unique combination of substituents in this compound contributes to its distinct chemical properties and applications .

Properties

IUPAC Name

2,4-dimethyl-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-3-6(10)9-5(2)7(4)8(11)12/h3H,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUKIIMPYLKESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24186-78-5
Record name 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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